4,5-Dimethoxybenzene-1,2-diamine

Overview

Description

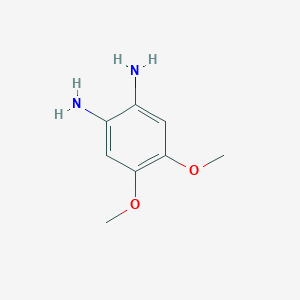

4,5-Dimethoxybenzene-1,2-diamine is an aromatic diamine compound with the molecular formula C8H12N2O2 and a molecular weight of 168.19 g/mol . It is characterized by the presence of two methoxy groups (-OCH3) and two amino groups (-NH2) attached to a benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

4,5-Dimethoxybenzene-1,2-diamine can be synthesized through several methods. One common synthetic route involves the reduction of 4,5-dimethoxy-1,2-dinitrobenzene using reducing agents such as iron powder and hydrochloric acid . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reduction processes using catalytic hydrogenation. This method ensures higher yields and purity of the final product. The compound is then isolated and purified using techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethoxybenzene-1,2-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: It can be reduced to form amines.

Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and other reduced forms.

Substitution: Various substituted benzene derivatives.

Scientific Research Applications

4,5-Dimethoxybenzene-1,2-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-dimethoxybenzene-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate for enzymatic reactions, leading to the formation of fluorescent derivatives . It also interacts with reactive oxygen species (ROS) and free radicals, neutralizing their harmful effects .

Comparison with Similar Compounds

Similar Compounds

1,2-Diamino-4,5-dimethoxybenzene (hydrochloride): Similar in structure but with different solubility and reactivity properties.

4,5-Dimethoxy-o-phenylenediamine: Another related compound with distinct applications in fluorescence studies.

Uniqueness

4,5-Dimethoxybenzene-1,2-diamine is unique due to its dual functionality as both an aromatic diamine and a methoxy-substituted benzene derivative. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it valuable in various research and industrial applications .

Biological Activity

4,5-Dimethoxybenzene-1,2-diamine, also known as 1,2-Diamino-4,5-dimethoxybenzene (CAS Number: 27841-33-4), is a compound with significant biological activity. This article reviews its pharmacological potential, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological properties.

- Molecular Formula : CHNO

- Molecular Weight : 168.19 g/mol

- Density : 1.2 ± 0.1 g/cm³

- Boiling Point : 329.0 ± 37.0 °C

- Flash Point : 174.8 ± 20.2 °C

This compound exhibits various biological activities that can be categorized into several mechanisms:

- Antioxidant Activity : The compound has been shown to scavenge free radicals and reduce oxidative stress in cellular models.

- Antimicrobial Properties : It demonstrates activity against a range of pathogens including bacteria and fungi, suggesting potential use as an antimicrobial agent .

- Cell Cycle Regulation : Research indicates that it may influence cell cycle progression and apoptosis pathways, particularly in cancer cells .

- Glycolytic Intermediates : It serves as a standard for the determination of methyldiacetaldehyde, an intermediate in glycolysis linked to diabetic conditions .

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound:

Case Studies

-

Antimicrobial Efficacy :

A study conducted on the antimicrobial properties of this compound revealed that it significantly inhibited the growth of both Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. The mechanism was attributed to disruption of bacterial cell membranes and interference with metabolic processes . -

Cancer Research :

In vitro studies demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability in human breast cancer cell lines (MCF-7). The compound induced apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins . -

Diabetes Metabolism :

Research highlighted its role in glucose metabolism regulation by acting on glycolytic pathways. Elevated levels of methylglyoxal during diabetic ketoacidosis were linked to its activity as a biomarker for acidosis recovery phases .

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing 4,5-Dimethoxybenzene-1,2-diamine, and what analytical techniques validate its purity?

- Synthesis : A common route involves nitration of o-dimethoxybenzene followed by reduction of nitro groups to amines. For example, 1,2-dimethoxy-4,5-dinitrobenzene is reduced using palladium on carbon (Pd/C) and ammonium acetate at room temperature to yield the diamine .

- Purity Validation : Nuclear magnetic resonance (NMR) spectroscopy (e.g., and ) and high-resolution mass spectrometry (HRMS) are critical. For crystallographic confirmation, single-crystal X-ray diffraction (SCXRD) with SHELX software is recommended .

Q. How should this compound be stored, and what solvents are suitable for in vitro experiments?

- Storage : Store as a powder at -20°C for long-term stability (up to 3 years) or 4°C for short-term use (2 years). Avoid light exposure during transport and storage .

- Solubility : In vitro, dimethyl sulfoxide (DMSO) is preferred. If insoluble, ethanol, dimethylformamide (DMF), or water with minimal sample loss can be tested. Pre-dissolve in DMSO for stock solutions (e.g., 50–100 mg/mL) .

Q. What spectroscopic techniques are essential for characterizing derivatives of this compound?

- Key Techniques :

- NMR : Assigns proton and carbon environments (e.g., methoxy groups at δ 3.8–4.0 ppm in NMR) .

- FTIR : Identifies functional groups (e.g., N–H stretches at ~3300 cm) .

- UV-Vis/Photoluminescence : Monitors fluorescence properties (emission in 370–450 nm range for imidazole derivatives) .

Advanced Research Questions

Q. How can fluorescence properties of this compound derivatives be modulated for optoelectronic applications?

- Methodology : Introduce electron-donating/withdrawing substituents to alter π-conjugation. For example, bromination of oxazolo-phenoxazine derivatives shifts emission wavelengths. Fluorescence intensity correlates with substituent polarity and steric effects .

- Validation : Time-resolved photoluminescence (TRPL) and quantum yield measurements quantify emission efficiency .

Q. What challenges arise in crystallographic refinement of this compound complexes, and how are they resolved?

- Challenges : Disorder in methoxy groups or solvent molecules complicates electron density maps.

- Solutions : Use high-resolution data (≤1.0 Å) and SHELXL refinement tools. Apply restraints for anisotropic displacement parameters and utilize SQUEEZE (in PLATON) to model disordered solvents .

Q. What role does this compound play in catalytic synthesis of heterocycles, and how is regioselectivity achieved?

- Application : Serves as a precursor for benzimidazoles and phenoxazines. Copper-catalyzed oxidative coupling with aminophenols forms oxazolo-phenoxazines via imine intermediates .

- Regioselectivity : Controlled by catalyst choice (e.g., CuCl with PhI(OAc)) and reaction temperature. Mechanistic studies (e.g., ESI-MS) identify intermediates to optimize conditions .

Q. How do in vivo solubility limitations of this compound impact formulation strategies for biological studies?

- Strategies : Use biocompatible solubilizers (e.g., 10% DMSO + 45% saline + 5% Tween 80). For oral administration, suspend in 0.5% carboxymethyl cellulose (CMC). Validate stability via HPLC post-formulation .

- Considerations : Monitor acute toxicity in animal models when using DMSO-based formulations (>10% DMSO may induce cytotoxicity) .

Properties

IUPAC Name |

4,5-dimethoxybenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-11-7-3-5(9)6(10)4-8(7)12-2/h3-4H,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKIUVOVOIJBJPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)N)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80182156 | |

| Record name | 1,2-Diamino-4,5-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80182156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27841-33-4 | |

| Record name | 1,2-Diamino-4,5-dimethoxybenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027841334 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Diamino-4,5-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80182156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-dimethoxybenzene-1,2-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.